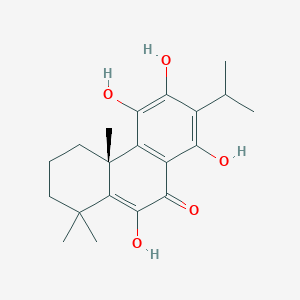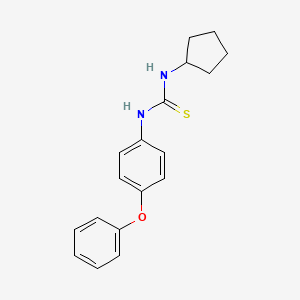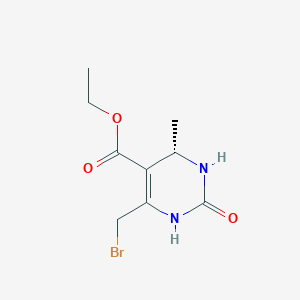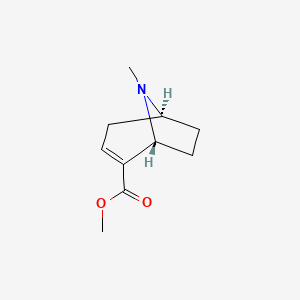
Méthyléconidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methylecgonidine is used in scientific research for the manufacture of phenyltropane analogues such as troparil, dichloropane, iometopane, and CFT . These analogues are studied for their potential use in medicine and pharmacology, particularly in the context of dopamine reuptake inhibition . Methylecgonidine is also used as a biomarker to test for the use of crack cocaine .
Mécanisme D'action
Target of Action
Methylecgonidine, also known as anhydromethylecgonine or anhydroecgonine methyl ester, primarily targets the M1 and M3 muscarinic receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as neural transmission and muscle contraction.
Mode of Action
Methylecgonidine acts as a partial agonist at the M1 and M3 muscarinic receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction leads to changes in the cellular activities regulated by these receptors, such as signal transduction and neurotransmitter release.
Biochemical Pathways
The activation of these receptors can lead to various downstream effects, including changes in cellular metabolism and gene expression .
Pharmacokinetics
Methylecgonidine is a pyrolysis product formed when crack cocaine is smoked . It has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine
Result of Action
The action of Methylecgonidine on the M1 and M3 muscarinic receptors leads to DNA fragmentation and neuronal death by apoptosis . This can result in various molecular and cellular effects, including changes in gene expression, cell signaling, and neural function. Methylecgonidine has been shown to be specifically more harmful to the body than other byproducts of cocaine; for example, it can cause damage to the heart, lungs, and liver .
Action Environment
The action, efficacy, and stability of Methylecgonidine can be influenced by various environmental factors. For instance, the presence of other substances, such as those found in crack cocaine, can affect its formation and action . Additionally, factors such as pH, temperature, and the presence of other biological molecules can influence its stability and interaction with its targets.
Analyse Biochimique
Biochemical Properties
Methylecgonidine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. One of the key interactions is with muscarinic receptors, specifically the M1 and M3 subtypes. Methylecgonidine acts as a partial agonist at these receptors, leading to DNA fragmentation and neuronal death by apoptosis . Additionally, methylecgonidine is involved in the synthesis of phenyltropane analogues, such as troparil, dichloropane, iometopane, and CFT, which are used in scientific research .
Cellular Effects
Methylecgonidine has been shown to have detrimental effects on various types of cells and cellular processes. It is particularly harmful to the heart, lungs, and liver. The toxicity of methylecgonidine is attributed to its partial agonist effect at M1 and M3 muscarinic receptors, leading to DNA fragmentation and neuronal death by apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall toxic effects on cellular function .
Molecular Mechanism
At the molecular level, methylecgonidine exerts its effects through binding interactions with muscarinic receptors, specifically the M1 and M3 subtypes. By acting as a partial agonist at these receptors, methylecgonidine induces DNA fragmentation and neuronal death by apoptosis . This mechanism of action highlights the compound’s potential to cause significant cellular damage and underscores the importance of understanding its molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylecgonidine change over time due to its stability and degradation. Methylecgonidine has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . The stability of methylecgonidine can be influenced by temperature and storage conditions. For instance, methylecgonidine stored in plasma at -80°C is stable for up to one month . These temporal effects are crucial for accurately assessing the compound’s impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methylecgonidine vary with different dosages in animal models. At lower doses, methylecgonidine may not exhibit significant toxic effects, but at higher doses, it can cause severe toxicity, particularly to the heart, lungs, and liver . These threshold effects highlight the importance of dosage considerations in studying the compound’s impact on health and its potential therapeutic applications.
Metabolic Pathways
Methylecgonidine is involved in several metabolic pathways, including its conversion to ecgonidine. This conversion occurs through hydrolysis and dehydration followed by esterification with methanol . The metabolic pathways of methylecgonidine also involve interactions with various enzymes, such as carboxylesterases and butyrylcholinesterase, which play a role in its degradation and clearance from the body .
Transport and Distribution
Methylecgonidine is transported and distributed within cells and tissues through various mechanisms. It is metabolized to ecgonidine, which can be detected in urine, hair, saliva, perspiration, and blood of crack smokers . The distribution of methylecgonidine within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of methylecgonidine is crucial for understanding its activity and function. Methylecgonidine primarily localizes to the cytoplasm, where it interacts with muscarinic receptors and other biomolecules . This localization is essential for its role in inducing DNA fragmentation and neuronal death by apoptosis, highlighting the importance of subcellular targeting in its mechanism of action.
Méthodes De Préparation
La méthyléconidine peut être synthétisée de manière non pyrolytique à partir de la cocaïne via une hydrolyse et une déshydratation, suivies d'une estérification avec du méthanol . Une autre méthode implique la réaction de l'acide 2,4,6-cycloheptatriène-7-carboxylique avec la méthylamine . Ce composé peut également être synthétisé par un réarrangement tandem de cyclopropanation/Cope .
Analyse Des Réactions Chimiques
La méthyléconidine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former de l'éconidine.
Hydrolyse : Elle peut être hydrolysée pour former de l'éconidine.
Estérification : La this compound peut être estérifiée avec du méthanol pour former son ester méthylique.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le méthanol pour l'estérification et divers agents oxydants pour les réactions d'oxydation. Les principaux produits formés à partir de ces réactions sont l'éconidine et son ester méthylique .
Applications de la recherche scientifique
La this compound est utilisée dans la recherche scientifique pour la fabrication d'analogues du phényltropane tels que le troparil, le dichloropane, l'iométopane et le CFT . Ces analogues sont étudiés pour leur utilisation potentielle en médecine et en pharmacologie, en particulier dans le contexte de l'inhibition de la recapture de la dopamine . La this compound est également utilisée comme biomarqueur pour tester l'utilisation de la cocaïne crack .
Mécanisme d'action
La this compound exerce ses effets par une activité d'agoniste partiel sur les récepteurs muscariniques M1 et M3. Cela conduit à une fragmentation de l'ADN et à la mort neuronale par apoptose . La toxicité du composé est spécifiquement plus nocive pour le cœur, les poumons et le foie par rapport aux autres sous-produits de la cocaïne .
Comparaison Avec Des Composés Similaires
La méthyléconidine est similaire aux autres alcaloïdes tropaniques, tels que la cocaïne et l'ester méthylique de l'éconine. Elle est unique en ce qu'elle est spécifiquement formée comme produit de pyrolyse lorsque la cocaïne crack est fumée . Cela en fait un biomarqueur précieux pour distinguer l'utilisation de la cocaïne crack de celle de la cocaïne en poudre .
Des composés similaires comprennent :
Cocaïne : Une drogue stimulante dérivée de la plante de coca.
Ester méthylique de l'éconine : Un métabolite de la cocaïne.
Troparil : Un analogue du phényltropane utilisé dans la recherche scientifique.
Propriétés
IUPAC Name |
methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNEAHFGOEKBI-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276220 | |
| Record name | (-)-Methylecgonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mesylate: White solid; [Sigma-Aldrich MSDS] | |
| Record name | Anhydroecgonine methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11917 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
43021-26-7 | |
| Record name | (-)-Anhydroecgonine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43021-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydroecgonine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043021267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Methylecgonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ecgonidine methyl ester mesylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ECGONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58C337KP3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylecgonidine acts as a muscarinic agonist, primarily targeting M2 muscarinic receptors in the heart [, , , ]. This interaction leads to several downstream effects, including:
- Hypotension and Tachycardia: Intravenous administration of Methylecgonidine in sheep resulted in significant hypotension and tachycardia, effects attributed to its muscarinic agonist properties [].
- Negative Inotropic Effects: Methylecgonidine decreases peak cell shortening and intracellular calcium transients in ferret and human cardiac myocytes, leading to negative inotropic effects [, ].
- Airway Smooth Muscle Relaxation: Contrary to its cardiac effects, Methylecgonidine exhibits dose-dependent relaxation of acetylcholine-precontracted guinea pig tracheal rings, suggesting a potential role in modulating airway smooth muscle tone [].
- Impaired Melatonin Synthesis: Methylecgonidine impairs melatonin synthesis in rat pineal glands, both in vivo and in vitro, by elevating intracellular calcium levels through muscarinic receptor activation [].
ANone: Unfortunately, the provided research papers do not include specific details regarding the molecular formula, weight, or spectroscopic data for Methylecgonidine.
A: Methylecgonidine degrades in biological matrices, especially in plasma. Its degradation primarily leads to the formation of ecgonidine (Anhydroecgonine) via hydrolysis [, ]. Factors influencing its stability include:
- Temperature: Lower temperatures significantly improve Methylecgonidine stability []. Storage at -80°C is recommended for long-term stability [].
- pH: Basic pH conditions accelerate Methylecgonidine hydrolysis [].
- Presence of Esterase Inhibitors: Adding esterase inhibitors like sodium fluoride effectively reduces Methylecgonidine hydrolysis [, ].
ANone: The provided research does not discuss any catalytic properties or applications of Methylecgonidine. The focus is primarily on its pharmacological effects and metabolism.
ANone: None of the provided research papers delve into computational chemistry or modeling studies of Methylecgonidine.
ANone: The research primarily focuses on Methylecgonidine stability in biological samples rather than formulation strategies. Key findings on its stability include:
- Rapid degradation in plasma: Methylecgonidine undergoes rapid hydrolysis in plasma, forming ecgonidine [, ].
- Temperature and pH sensitivity: Its degradation is sensitive to both temperature and pH, with lower temperatures and acidic conditions favoring stability [, ].
ANone: The provided scientific research does not include information regarding specific SHE regulations concerning Methylecgonidine.
ANone: The research provides insights into the PK/PD properties of Methylecgonidine:
- Absorption: While not explicitly studied, the presence of Methylecgonidine and its metabolite ecgonidine in the urine of crack cocaine smokers indicates its absorption through the lungs [, ].
- Distribution: Research shows the presence of Methylecgonidine in various tissues, including liver, brain, blood, and urine, suggesting its distribution throughout the body [].
- Metabolism: The primary metabolic pathway for Methylecgonidine involves hydrolysis to ecgonidine, primarily facilitated by butyrylcholinesterase [].
- Excretion: Both Methylecgonidine and ecgonidine are primarily excreted in urine [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



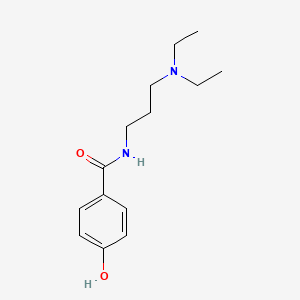
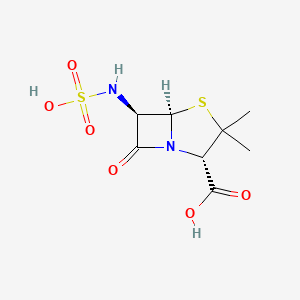
![Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-](/img/structure/B1201330.png)



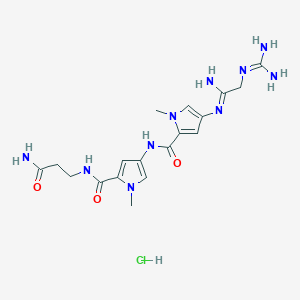

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)
